molecular formula C3H9N5S B14510573 5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine CAS No. 63484-80-0

5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine

Cat. No.: B14510573
CAS No.: 63484-80-0
M. Wt: 147.21 g/mol
InChI Key: FCZBLOLOFXAFFU-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine is a heterocyclic compound with a unique structure that includes a triazole ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions . This method allows for the nucleophilic substitution of the cyano group by the triazol-3-amine residue.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The methylsulfanyl group can also participate in redox reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine is unique due to its specific triazole ring structure and the presence of both amino and methylsulfanyl groups. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63484-80-0

Molecular Formula

C3H9N5S

Molecular Weight

147.21 g/mol

IUPAC Name

5-methylsulfanyl-1,5-dihydro-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C3H9N5S/c1-9-3-7-6-2(4)8(3)5/h3,7H,5H2,1H3,(H2,4,6)

InChI Key

FCZBLOLOFXAFFU-UHFFFAOYSA-N

Canonical SMILES

CSC1NN=C(N1N)N

Origin of Product

United States

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